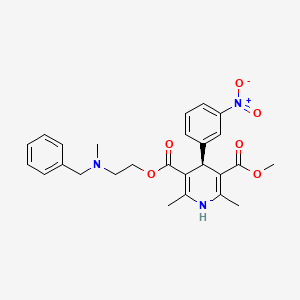

(S)-Nicardipine

描述

Contextualization of Voltage-Gated Calcium Channels and their Modulation by Dihydropyridines

Voltage-gated calcium channels (VGCCs) are crucial transmembrane proteins that regulate the influx of calcium ions into cells in response to changes in membrane potential. oatext.com This calcium influx is a fundamental signaling mechanism that triggers a wide array of physiological processes, including muscle contraction, hormone secretion, and gene expression. oatext.com VGCCs are complex structures composed of a primary pore-forming α1 subunit and auxiliary subunits. nih.gov The α1 subunit, with its four homologous domains (I-IV), forms the channel's core and contains the voltage sensor and the binding sites for various modulators. guidetopharmacology.org

Among the different types of VGCCs, the L-type (Long-lasting) channels are particularly significant in the cardiovascular system, where they play a key role in cardiac contractility and vascular tone. nih.gov 1,4-Dihydropyridines, a major class of calcium channel blockers, exert their therapeutic effects by modulating these L-type VGCCs. nih.govdrugbank.com They bind to the α1 subunit, thereby inhibiting the influx of calcium into vascular smooth muscle cells. drugbank.comontosight.ai This action leads to vasodilation, a decrease in total peripheral resistance, and a subsequent reduction in blood pressure. drugbank.com The interaction is voltage-dependent, with higher affinity at more depolarized membrane potentials. guidetopharmacology.org

The Chirality of 1,4-Dihydropyridines and its Mechanistic Implications

The presence of a stereogenic center at the C4 position of asymmetrically substituted 1,4-dihydropyridines means they exist as a pair of enantiomers. mdpi.com These stereoisomers, while having the same chemical formula and connectivity, differ in the three-dimensional arrangement of their atoms. This spatial difference is critical in their interaction with chiral biological targets like receptors and enzymes.

The differential pharmacological activity between enantiomers of a racemic drug is a well-established principle. nih.gov In the case of 1,4-dihydropyridines, one enantiomer, often termed the "eutomer," typically exhibits significantly higher pharmacological activity than its counterpart, the "distomer." nih.gov For many calcium channel antagonists, including nicardipine (B1678738), the S-enantiomer is the more potent form. nih.govslideshare.net This stereoselectivity arises from the specific three-dimensional fit required for optimal binding to the receptor site on the L-type calcium channel.

Research has shown that the stereochemistry at the C4 position can have a substantial impact on the biological activity of DHPs. For instance, in one study, the (+)-enantiomer of a b-annulated 1,4-DHP was found to be 10- to 15-fold more potent in inhibiting TGFβ signaling than the (−)-enantiomer. acs.org This highlights that the spatial orientation of the substituents on the chiral carbon is a key determinant of the molecule's interaction with its biological target.

Overview of Nicardipine Racemate and the Rationale for (S)-Enantiomer-Specific Investigations

Nicardipine is a second-generation 1,4-dihydropyridine (B1200194) calcium channel blocker. mdpi.com Commercially, it is typically administered as a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. google.com While the racemate is effective, research has indicated that the pharmacological activity primarily resides in one of the enantiomers.

Specifically for nicardipine, the (S)-enantiomer has been identified as the more active form. google.com Studies have shown that the (S)-enantiomer of nicardipine is more potent and has a longer duration of action compared to the racemic mixture. ontosight.ai Conversely, another study on isolated rabbit thoracic artery suggested a stronger stereoselective interaction of the R-(-)-nicardipine with the L-calcium channel receptor compared to the S-(+)-nicardipine. nih.gov However, it is generally accepted that for many cardiovascular effects, the (S)-enantiomer is the eutomer. google.com

The investigation into the individual enantiomers is driven by the principle that the distomer (the less active enantiomer) may not be inert. It could contribute to side effects, have different pharmacological properties, or even antagonize the effects of the eutomer. nih.gov By isolating and studying the (S)-enantiomer, researchers aim to develop a more selective therapeutic agent with a potentially improved pharmacological profile. Pharmacokinetic studies have also revealed differences in the disposition of the two enantiomers in the body, with the serum concentration of (+)-nicardipine being significantly higher than that of (-)-nicardipine after administration of the racemate. nih.gov

| Compound | Chirality | Primary Pharmacological Activity | Key Research Finding |

|---|---|---|---|

| (S)-Nicardipine | S-enantiomer | L-type calcium channel blocker ontosight.ai | Reported to be more potent and have a longer duration of action than the racemate. ontosight.ai |

| (R)-Nicardipine | R-enantiomer | Less active as a calcium channel blocker compared to the (S)-enantiomer. | Demonstrated a stronger stereoselective interaction with L-calcium channel receptors in a specific in-vitro study. nih.gov |

| Racemic Nicardipine | Mixture of (S) and (R) enantiomers | L-type calcium channel blocker drugbank.com | The (S)-enantiomer is considered the active form for its primary therapeutic use. google.com |

Research Landscape and Future Directions in Enantiopure Dihydropyridine (B1217469) Science

The field of enantiopure dihydropyridine science is an active area of research, driven by the potential to develop more refined and targeted therapies. The development of stereoselective synthesis methods is a major priority in medicinal chemistry to produce enantiomerically pure 1,4-DHPs. mdpi.comresearchgate.net Various strategies are being explored, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. mdpi.com

Future research is likely to focus on several key areas:

Elucidating Structure-Activity Relationships: A deeper understanding of how the three-dimensional structure of different enantiomers influences their interaction with various biological targets will be crucial. This includes investigating their effects not only on L-type calcium channels but also on other ion channels and receptors. nih.gov

Developing Novel Stereoselective Syntheses: The creation of efficient and scalable methods for producing single enantiomers of DHPs is essential for their therapeutic development. researchgate.net

Investigating the Full Pharmacological Profile of Individual Enantiomers: This includes a comprehensive assessment of both the desired therapeutic effects and any potential off-target activities or adverse effects of each enantiomer.

Exploring New Therapeutic Applications: The diverse biological activities of the dihydropyridine scaffold suggest that enantiopure DHPs may have therapeutic potential beyond cardiovascular diseases, including in areas such as cancer and neurodegenerative disorders. researchgate.netresearchgate.net

The continued exploration of enantiopure 1,4-dihydropyridines like this compound holds significant promise for advancing drug development and creating safer, more effective medicines. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBHBTPTTSWHBA-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316877 | |

| Record name | (-)-Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76093-36-2 | |

| Record name | (-)-Nicardipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76093-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076093362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICARDIPINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JT3BYK2JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Enantiomeric Purity Assessment of S Nicardipine

Absolute Configuration Determination of (S)-Nicardipine

The definitive assignment of the absolute configuration of nicardipine's enantiomers has been established through rigorous scientific investigation. X-ray crystallographic analysis of the hydrobromide (HBr) and hydrochloride (HCl) salts of the most potent enantiomer confirmed its absolute configuration to be (S) at the C4 position of the 1,4-dihydropyridine (B1200194) ring. ebi.ac.uknih.gov This was determined in a study that synthesized the four possible enantiomers of a nicardipine (B1678738) analog, YM-09730, and found that the (S,S) enantiomer exhibited the highest potency and longest duration of action. ebi.ac.uknih.gov The configuration of the other enantiomers was subsequently determined through chemical correlation. ebi.ac.uknih.govebi.ac.uk

In the broader context of 1,4-dihydropyridine derivatives, it has been observed that the (S)-enantiomers generally possess greater Ca-antagonistic activity. nih.gov For instance, the active (-) enantiomer of amlodipine (B1666008) was also determined to have the S configuration. nih.gov This trend highlights the stereochemical importance of the C4 position for the pharmacological activity of this class of drugs.

Advanced Analytical Techniques for Enantiomeric Purity and Quantification of this compound

Ensuring the enantiomeric purity of this compound is critical for its development as a single-enantiomer drug. Various advanced analytical techniques have been developed and optimized for the separation and quantification of nicardipine enantiomers. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of racemic drugs like nicardipine. nih.govphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. bgb-analytik.comsigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability. bgb-analytik.comchromatographyonline.com For the analysis of 1,4-dihydropyridines, immobilized polysaccharide-based CSPs have demonstrated high efficiency. chromatographyonline.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. bgb-analytik.com The indirect HPLC approach, which involves derivatizing the enantiomers with a chiral reagent to form diastereomers, is also a viable, though less common, method for analysis. nih.gov

Several studies have reported successful HPLC methods for quantifying nicardipine enantiomers in biological fluids. One method detailed the determination of (+)- and (-)-nicardipine in plasma with a detection limit of 2.5 ng/ml. ebi.ac.uk Another study developed a selective and reproducible HPLC-tandem mass spectrometry method for quantifying nicardipine in rat plasma, with a linear range of 1-2,000 ng/mL. researchgate.net

Table 1: Examples of Chiral HPLC Methods for Nicardipine Enantiomers

| Chiral Stationary Phase (CSP) | Mobile Phase | Application | Reference |

| Polysaccharide-based | Hexane/Isopropanol | Enantiomeric separation | bgb-analytik.com |

| Immobilized polysaccharide | Not specified | Pharmaceutical formulation analysis | chromatographyonline.com |

| Chiral stationary phase (unspecified) | Not specified | Quantification in human plasma | ebi.ac.uk |

| Not applicable (LC-MS/MS) | Not specified | Quantification in rat plasma | researchgate.net |

Chiral Gas Chromatography (GC) Applications

Chiral Gas Chromatography (GC) offers a high-resolution and sensitive method for the analysis of volatile and semi-volatile enantiomers. chromatographyonline.com This technique often involves the use of capillary columns coated with cyclodextrin (B1172386) derivatives as the chiral stationary phase. chromatographyonline.com

For the analysis of nicardipine enantiomers, a combination of HPLC with gas chromatography-mass spectrometry (GC-MS) has been employed. ebi.ac.uk This hybrid approach allows for the separation and sensitive detection of the enantiomers in biological samples, such as human serum. ebi.ac.ukebi.ac.uk One such method demonstrated a linear relationship for serum concentrations ranging from 0.25-80 mg/ml for both enantiomers. ebi.ac.ukebi.ac.uk The indirect approach, where enantiomers are derivatized with a chiral reagent before GC analysis, is also a well-established technique for other chiral drugs and is applicable in principle to nicardipine. globalresearchonline.net

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of chiral drugs, including nicardipine. jlu.edu.cncqvip.com This method relies on the differential migration of enantiomers in a capillary under the influence of an electric field, often in the presence of a chiral selector added to the buffer.

Cyclodextrins and their derivatives are commonly used as chiral selectors in CE. cqvip.comresearchgate.net For nicardipine, sulfated-beta-cyclodextrin (S-β-CD) has been shown to be an effective chiral selector. researchgate.net One study achieved enantioseparation using 5% S-β-CD in a triethanolammonium (B1229115) phosphate (B84403) buffer at pH 3. researchgate.net Another optimized method for dihydropyridine (B1217469) drugs, including nicardipine, utilized a mobile phase of 20 mmol/L NaH2PO4 (pH 4.0) containing 4.0 mmol/L of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and 10% to 25% acetonitrile. jlu.edu.cn This method achieved a resolution (Rs) of up to 3.62. jlu.edu.cn

Table 2: Capillary Electrophoresis Conditions for Nicardipine Enantioseparation

| Chiral Selector | Buffer/Mobile Phase | Key Parameters | Reference |

| 5% Sulfated-beta-cyclodextrin (S-β-CD) | 20 mM Triethanolammonium phosphate (pH 3) | Enantioresolution achieved | researchgate.net |

| 4.0 mmol/L Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 20 mmol/L NaH2PO4 (pH 4.0) with 10-25% acetonitrile | Voltage: 15-25 kV, Temp: 15°C | jlu.edu.cn |

| 3.0% Sulfate-beta-cyclodextrin (SβCD) and 2.0% Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin (TMβCD) | 20mM Triethanolammonium phosphate (pH 3.0) | Monitoring photodegradation | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a valuable tool for determining enantiomeric purity. nih.govharvard.edu Chiral shift reagents are typically lanthanide complexes that can form diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. harvard.edugoogle.com

This technique has been successfully applied to a variety of chiral drug molecules. nih.gov The extent of the chemical shift difference between the enantiomers is dependent on the concentration and nature of the chiral shift reagent. harvard.edu While specific applications of this method directly to this compound are not extensively detailed in the provided search results, the general principle is well-established for chiral molecules containing functional groups capable of coordinating with the lanthanide metal of the CSR. nih.govharvard.edu The development of new chiral solvating agents, such as chiral aluminum complexes (CASAs), has further expanded the applicability of NMR for chiral analysis in both polar and non-polar solvents. tcichemicals.com

Impact of Enantiomeric Purity on In Vitro and Preclinical Pharmacological Investigations of this compound

The enantiomeric purity of nicardipine preparations is of paramount importance in pharmacological studies, as the two enantiomers exhibit distinct activities. In vitro studies have consistently demonstrated the stereoselective action of nicardipine.

One study investigating the effects of nicardipine enantiomers on the isolated thoracic artery of rabbits found that the R-(-)-nicardipine enantiomer was significantly more effective at inhibiting vasoconstriction induced by norepinephrine, potassium chloride, and calcium chloride than the S-(+)-enantiomer. nih.gov This suggests a stronger interaction between the R-(-)-enantiomer and L-type calcium channels. nih.gov However, it is important to note that other research has identified the (S)-enantiomer as the more potent one in different experimental models. ebi.ac.uknih.gov

Preclinical studies in hypertensive models have shown that nicardipine produces a significant reduction in blood pressure. ijsrtjournal.com The differential pharmacokinetics of the enantiomers, with the (+)-enantiomer (corresponding to the S-enantiomer) showing higher serum concentrations and a greater area under the curve (AUC) than the (-)-enantiomer after oral administration of the racemate, underscores the need to study the pure enantiomers. ebi.ac.ukebi.ac.ukresearchgate.netnih.gov The difference in bioavailability between the enantiomers suggests stereoselective first-pass metabolism. researchgate.net The enantiomeric composition can therefore significantly influence the observed pharmacological effect and its duration.

The use of enantiomerically pure this compound in research allows for a more precise understanding of its mechanism of action and therapeutic potential, devoid of the confounding effects of the less active or potentially interacting (R)-enantiomer.

Asymmetric and Stereoselective Synthetic Methodologies for S Nicardipine

Chiral Pool-Based Syntheses of (S)-Nicardipine

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials to introduce the desired stereochemistry into the final molecule. slideshare.netnih.gov In the context of this compound synthesis, this approach typically involves the use of a chiral auxiliary—an enantiopure moiety derived from natural products like amino acids or terpenes—which is temporarily incorporated into one of the reactants. slideshare.netwur.nlnovapublishers.com This auxiliary guides the stereochemical outcome of the key bond-forming reaction, after which it is cleaved to yield the enantiomerically enriched product.

One common strategy involves preparing chiral enamine precursors. For instance, a chiral amino alcohol, readily available from the chiral pool, can be used to prepare a chiral β-enamino ester. This chiral reactant then undergoes a Hantzsch-type condensation with an aldehyde (m-nitrobenzaldehyde) and another ketoester. The steric hindrance and electronic properties of the chiral auxiliary direct the attack on the aldehyde, favoring the formation of one diastereomer of the dihydropyridine (B1217469) ring over the other. Subsequent removal of the chiral auxiliary affords the target this compound. wur.nlrsc.org Thiazolidine-2-thiones, derived from chiral amino alcohols, have been effectively employed as chiral auxiliaries in the synthesis of chiral dihydropyridines, offering a reliable method for controlling the stereochemistry at the C4 position. novapublishers.com

While direct synthesis from a large, intact chiral pool fragment that constitutes a significant portion of the nicardipine (B1678738) backbone is less common, the use of these smaller, recyclable chiral auxiliaries represents a cornerstone of the chiral pool approach in DHP synthesis. wur.nlrsc.org

Asymmetric Catalysis in this compound Production

Asymmetric catalysis offers a more elegant and atom-economical alternative to stoichiometric chiral auxiliaries, employing a small amount of a chiral catalyst to generate large quantities of the enantiopure product. researchgate.netscilit.com Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral 1,4-dihydropyridines.

Organocatalytic Approaches

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool for the enantioselective synthesis of DHPs. csic.es These catalysts operate through various activation modes, including iminium and enamine catalysis or hydrogen bond-mediated activation. mdpi.comnih.gov

For the synthesis of DHP backbones similar to nicardipine, chiral Brønsted acids, such as BINOL-derived phosphoric acids (e.g., TRIP), have proven effective. csic.esmdpi.com In a modified Hantzsch reaction, the chiral phosphoric acid can protonate and activate the Knoevenagel adduct formed between the aldehyde and a β-ketoester, while simultaneously organizing the enamine component through hydrogen bonding. This dual activation within a chiral environment directs the cyclization to proceed with high enantioselectivity. A notable example is the (R)-TRIP catalyzed three-component reaction of an isoxazolylidene acetoacetate, ethyl acetoacetate, and an ammonia (B1221849) source, which produced the corresponding (S)-configured 1,4-DHP-3,5-dicarboxylate scaffold with a reported enantiomeric excess of over 90%. mdpi.com

Cinchona alkaloids and their derivatives have also been employed as catalysts. These molecules can act as Brønsted bases or hydrogen-bond donors to activate substrates, facilitating enantioselective Michael additions and subsequent cyclizations that form the DHP ring. acs.orgnih.gov Similarly, chiral secondary amines, such as prolinol derivatives, can catalyze the reaction via iminium ion formation with an α,β-unsaturated aldehyde, leading to optically active 2,3-substituted 1,4-dihydropyridines. mdpi.comnih.gov

| Catalyst Type | Key Reactants | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| BINOL-derived Phosphoric Acid (e.g., TRIP) | Aldehyde, β-Ketoester, Enamine/Ammonia | >90% | mdpi.com |

| Cinchona Alkaloid Derivatives | Alkylidenemalononitriles, Enamines | 40-54% (initial studies) | acs.orgnih.gov |

| Prolinol Derivatives (Aminocatalysis) | α,β-Unsaturated Aldehyde, β-Diketone, Amine | up to 95% | nih.gov |

Biocatalytic and Enzymatic Routes to Enantiopure this compound

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiopure compounds. researchgate.net For this compound, the primary biocatalytic strategies are the kinetic resolution of a racemate and the desymmetrization of a prochiral precursor, often employing hydrolytic enzymes like lipases. researchgate.netmdpi.comdntb.gov.ua

Lipase-catalyzed kinetic resolution is a widely studied method. In this process, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. Lipase (B570770) B from Candida antarctica (CAL-B) is a particularly effective and frequently used biocatalyst for the resolution of DHP derivatives. mdpi.comresearchgate.netnih.govviamedica.plmdpi.com The strategy often involves the hydrolysis of a racemic DHP ester. Since the ester groups at the C3 and C5 positions of the nicardipine core are sterically hindered, a common tactic is to introduce an enzymatically labile ester group, such as an acyloxymethyl ester, at one of these positions. The lipase can then selectively hydrolyze this ester on one of the enantiomers.

For example, a racemic 1,4-DHP-3-carboxylate with an activated ester group can be subjected to hydrolysis by CAL-B. The enzyme preferentially hydrolyzes the ester of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess. The enantioselectivity of this process, often expressed as the enantiomeric ratio (E value), can be very high and is influenced by factors such as the solvent system and temperature. mdpi.com

Another approach is the enzymatic desymmetrization of a prochiral DHP. researchgate.netiupac.org In this case, a symmetrical DHP with two identical, prochiral ester groups is used as the substrate. A hydrolytic enzyme can selectively hydrolyze one of the two ester groups, generating a chiral monoacid product with high enantiopurity.

| Enzyme | Strategy | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | Racemic DHP with activated ester (e.g., acyloxymethyl ester) | High enantioselectivity (E > 20) for hydrolysis, leaving one enantiomer unreacted. | mdpi.comresearchgate.net |

| Amano Acylase (from Aspergillus melleus) | Kinetic Resolution | Racemic DHP with methoxycarbonylethylsulfanyl group | Effective resolution in organic solvents like diisopropyl ether. | mdpi.com |

| Candida antarctica Lipase B (CAL-B) | Desymmetrization | Prochiral DHP with two identical ester groups (e.g., ethoxycarbonylmethyl) | Enantioselective hydrolysis to a chiral monoacid with ee up to 93%. | researchgate.net |

Stereoselective Resolution Techniques for Nicardipine Racemates to Obtain this compound

When a racemic mixture of nicardipine is produced, typically via the Hantzsch synthesis, resolution techniques are required to separate the enantiomers. The two primary methods are diastereomeric salt formation and preparative chiral chromatography. researchgate.netscilit.com

Diastereomeric salt formation is a classical resolution method that exploits the basic nitrogen atom in the side chain of nicardipine or an acidic functionality introduced into a precursor. nih.gov A racemic mixture of a nicardipine precursor, such as 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, is reacted with an enantiopure chiral resolving agent (a chiral base or acid). researchgate.netmdpi.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with an acid or base to break the salt and liberate the enantiopure this compound precursor. Chiral resolving agents like Cinchona alkaloids (e.g., cinchonidine (B190817) for the S-enantiomer, quinidine (B1679956) for the R-enantiomer) and tartaric acid derivatives have been used effectively, achieving >99.5% enantiomeric excess in optimized solvent systems like DMF/water. researchgate.netmdpi.comwdh.ac.id

Preparative chiral high-performance liquid chromatography (HPLC) is a powerful and direct method for separating enantiomers. sigmaaldrich.comsigmaaldrich.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide phases (e.g., teicoplanin) have demonstrated excellent capabilities in resolving racemic nicardipine and other DHP drugs. hplc.eunih.govnih.gov For instance, a chiral OJ column has been successfully used to separate and quantify the enantiomers of nicardipine. nih.gov

| Technique | Resolving Agent / Stationary Phase | Typical Efficiency | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Cinchonidine | >99.5% ee for the (S)-acid precursor | researchgate.netmdpi.com |

| Diastereomeric Salt Formation | Tartaric Acid Derivatives | >99% ee for amlodipine (B1666008) (analogous DHP) | researchgate.netmdpi.com |

| Chiral HPLC | Chiral OJ Column (Polysaccharide-based) | Baseline separation of enantiomers | nih.gov |

| Chiral HPLC | Macrocyclic Glycopeptide Phases | Baseline resolution reported for nicardipine | nih.gov |

Novel Synthetic Strategies and Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing not only efficient but also environmentally sustainable processes. In the synthesis of this compound, this translates to exploring novel catalysts and reaction conditions that minimize waste, energy consumption, and the use of hazardous materials. bhu.ac.in

Many recent improvements to the Hantzsch synthesis of the DHP core align with the principles of green chemistry. These include performing the reaction under solvent-free conditions, often facilitated by microwave irradiation, which can dramatically reduce reaction times and energy input. derpharmachemica.comrsc.org A variety of catalysts have been explored to make the reaction more efficient and environmentally friendly. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as an effective catalyst for the one-pot, multicomponent Hantzsch reaction at room temperature under solvent-free conditions. royalsocietypublishing.org Similarly, solid acid catalysts like montmorillonite (B579905) K-10 clay have been shown to be effective, reusable catalysts for the synthesis of DHPs under microwave irradiation, using sustainable surrogates for traditional reactants. rsc.org The use of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a reusable phase-transfer catalyst also represents a greener alternative. derpharmachemica.com

The asymmetric catalytic methods discussed previously (Section 3.2) are inherently green as they reduce the need for stoichiometric chiral auxiliaries, which improves atom economy. Biocatalytic routes (Section 3.3) are also prime examples of green chemistry, as enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, are biodegradable, and exhibit exceptional selectivity, thereby reducing the formation of byproducts. researchgate.net

The integration of these strategies—combining multicomponent reactions with novel, reusable, or biodegradable catalysts under solvent-free or aqueous conditions—represents the forefront of research. The ultimate goal is to develop a process for this compound that is not only stereoselective and high-yielding but also safe, cost-effective, and environmentally benign.

Molecular and Cellular Pharmacodynamics of S Nicardipine

Detailed Ligand-Target Interactions with Voltage-Gated Calcium Channels

The principal mechanism of action for (S)-Nicardipine involves its interaction with L-type voltage-gated calcium channels (L-VDCCs), which are crucial for excitation-contraction coupling in muscle cells. wikipedia.orgjci.org

This compound, like other dihydropyridines, functions as an allosteric modulator of L-type calcium channels. anesthesiabuddy.comderangedphysiology.com This means it does not directly obstruct the channel pore but binds to a distinct site on the channel protein, inducing a conformational change that inhibits ion flow. derangedphysiology.com The primary target is the α1 subunit, which forms the pore of the channel. anesthesiabuddy.comdrugbank.com Specifically, nicardipine (B1678738) has affinity for the α1C (Ca_v1.2), α1D (Ca_v1.3), α1S (Ca_v1.1), and α1F isoforms of the L-type channel. By binding to the α1-subunit, nicardipine prevents the influx of extracellular calcium ions into vascular smooth muscle cells during membrane depolarization. anesthesiabuddy.com This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation. anesthesiabuddy.com

The modulatory effect is voltage-dependent, with a higher affinity for channels in the inactivated state than in the resting state. This property contributes to the frequency-dependent block observed with nicardipine, where its inhibitory effect is enhanced with more frequent channel activation. nih.gov The drug essentially "traps" the channel in a non-conducting conformation.

The binding site for dihydropyridines, including nicardipine, is located on the α1 subunit of the L-type calcium channel. anesthesiabuddy.comoup.com Research indicates that this site is situated within the transmembrane segments of the channel, likely involving the S5 and S6 helices in domains III and IV. oup.com Studies on mutant channels have identified specific amino acid residues that are critical for high-affinity binding. For instance, residues such as Thr 1039 and Gln 1043 in the Ca_v1.2 channel are crucial for the potent block by nicardipine. nih.gov

The binding of this compound induces a significant conformational change in the channel protein. This change deforms the channel structure, inhibits the ion-control gating mechanisms, and ultimately prevents calcium ions from passing through the pore. drugbank.com The charged alkylamino side chain of nicardipine is thought to project into a distinct region of the channel, contributing to the potency of the block and its frequency-dependent characteristics. nih.gov This interaction with the inactivated state of the channel is a key feature of its mechanism. nih.gov

Nicardipine is a chiral molecule, and its enantiomers exhibit significant differences in their pharmacological activity. The calcium channel blocking effect is highly stereoselective, with the (S)-enantiomer, also known as (+)-nicardipine, being the more potent inhibitor of L-type calcium channels. nih.govebi.ac.uk

One study on isolated porcine coronary arteries demonstrated that the (S)-enantiomer was approximately 5-6 times more potent than the (R)-enantiomer. nih.gov Similarly, in rat models, (+)-Nicardipine was found to be 3 to 8 times more potent than its (-) isomer in reducing blood pressure. ebi.ac.uk This stereoselectivity is a critical aspect of its pharmacodynamic profile, as the majority of the therapeutic effect of the racemic mixture is attributed to the (S)-form.

However, it is worth noting that some studies have reported conflicting findings. For example, research on isolated rabbit thoracic arteries suggested that R-(-)-nicardipine had a stronger interaction with the L-calcium channel receptor than S-(+)-nicardipine. nih.gov These discrepancies may arise from species-specific or tissue-specific differences in the L-type calcium channel structure and its interaction with the drug enantiomers.

Table 1: Potency of Nicardipine Enantiomers on Porcine Coronary Artery This table shows the half-maximal inhibitory concentration (IC50) for each form of nicardipine on potassium chloride (KCl)-induced contractions in porcine coronary artery preparations. A lower IC50 value indicates higher potency.

| Compound | Endothelium | IC50 (nM) |

|---|---|---|

| This compound | With | 6.6 |

| This compound | Without | 6.4 |

| (R)-Nicardipine | With | 31.8 |

| (R)-Nicardipine | Without | 41.9 |

| Racemic Nicardipine | With | 10.9 |

| Racemic Nicardipine | Without | 9.8 |

Data sourced from a study on isolated porcine coronary artery. nih.gov

Exploration of Alternative Molecular Targets and Off-Target Interactions of this compound

This compound has been shown to interact with other types of ion channels, although generally with lower affinity than for L-type calcium channels.

Other Calcium Channels: Evidence suggests nicardipine can also inhibit N-type, P/Q-type, and T-type voltage-gated calcium channels, which are involved in various physiological processes, including neurotransmitter release. thoracickey.com

TRP Channels: Nicardipine has been reported to be an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, producing an increase in intracellular calcium with an EC50 of 0.5 µM. caymanchem.com TRP channels are involved in sensory perception, including pain and inflammation. nih.gov

Potassium Channels: The interaction with potassium channels appears to be indirect. For example, contractions induced by the potassium channel blocker linopirdine (B1675542) can be reversed by nicardipine, suggesting nicardipine's effect is downstream of the potassium channel's influence on membrane potential and subsequent calcium influx. ahajournals.org Studies using the potassium channel opener levcromakalim (B1674936) in peripheral pulmonary vasculature showed no effect, while nicardipine did have an effect under hypoxic conditions, further indicating a primary role for calcium channel blockade rather than direct potassium channel modulation in this context. ersnet.org

Ligand-Gated Chloride Channels: In cultured rat spinal neurons, nicardipine was found to block glycine (B1666218) receptor-gated chloride channels, an effect that was independent of its action on calcium channels. nih.gov

This compound has been shown to interact with certain G-Protein Coupled Receptors (GPCRs), a large family of receptors involved in a vast array of signaling pathways. nih.gov

Adenosine (B11128) Receptors: Research indicates that nicardipine can inhibit adenosine A1, A2A, and A3 receptors. caymanchem.com The inhibitory constants (Ki) are in the micromolar range, suggesting these interactions are less potent than its primary action on L-type calcium channels but may still be relevant at higher concentrations. caymanchem.com

Adrenergic and Muscarinic Receptors: Some evidence suggests that dihydropyridine (B1217469) drugs, including nicardipine, can interact with rat brain muscarinic and alpha-adrenergic receptors. drugbank.comebi.ac.uk

Table 2: Off-Target Interactions of Nicardipine This table summarizes the reported off-target interactions of nicardipine with various ion channels and receptors, along with their respective reported potencies.

| Target Class | Specific Target | Effect | Potency |

|---|---|---|---|

| Ion Channel | Transient Receptor Potential A1 (TRPA1) | Activation | EC50 = 0.5 µM |

| GPCR | Adenosine A1 Receptor | Inhibition | Ki = 19.6 µM |

| GPCR | Adenosine A2A Receptor | Inhibition | Ki = 63.8 µM |

| GPCR | Adenosine A3 Receptor | Inhibition | Ki = 3.25 µM |

Data sourced from Cayman Chemical product information sheet. caymanchem.com

Cellular Effects of this compound In Vitro

Impact on Excitation-Contraction Coupling in Isolated Cells

The primary mechanism of nicardipine involves the blockade of L-type voltage-dependent calcium channels (VDCCs), which is fundamental to excitation-contraction (E-C) coupling in muscle cells. nih.govdrugbank.com In isolated smooth muscle cells, this action directly translates to a reduced contractile response. Studies on guinea-pig basilar artery smooth muscle cells show that nicardipine selectively inhibits the voltage-dependent calcium influx without affecting receptor-operated channels. nih.gov It markedly inhibits potassium-induced contractions, which rely on membrane depolarization and activation of VDCCs. nih.gov Similarly, in gastrointestinal smooth muscle, dihydropyridines like nicardipine significantly reduce muscle contraction by blocking CaV1.2 channels, which are the cornerstone of E-C coupling in the gut. nih.gov

However, the effects are stereoselective. Research on isolated rabbit thoracic artery strips demonstrated that the R-(-)-enantiomer of nicardipine is a significantly more potent inhibitor of vasoconstriction than the S-(+)-enantiomer. nih.gov This suggests that the (S)-enantiomer, the subject of this article, is the less active of the two isomers in blocking smooth muscle L-type calcium channels and inhibiting contraction. nih.govpnas.org In studies on isolated cardiomyocytes, dihydropyridines are often used as tools to dissect the E-C coupling mechanism by selectively blocking L-type calcium current (ICa,L), thereby isolating the roles of other calcium handling proteins. oup.compnas.org

Modulation of Cell Proliferation, Apoptosis, and Migration in Various Cell Lines

Beyond its cardiovascular effects, nicardipine has been shown to modulate fundamental cellular processes like proliferation, apoptosis, and migration, particularly in cancer cell lines. This activity appears linked to its novel role as an EED inhibitor. nih.govphysiology.org In preclinical models of chemoresistant prostate cancer (PCa), nicardipine exhibits high selectivity and potency. nih.gov

In vitro studies using the chemoresistant C4-2B-TaxR prostate cancer cell line demonstrated that nicardipine induces cell cycle arrest and apoptosis. nih.gov Flow cytometry analysis revealed that treatment with nicardipine leads to a significant accumulation of cells in the G1 phase of the cell cycle and a corresponding decrease in the S and G2/M phases. nih.gov Furthermore, Annexin V staining confirmed that nicardipine induces apoptosis in these cells in a concentration-dependent manner. nih.gov In contrast, nicardipine showed low potency in chemosensitive PCa cell lines (such as C4-2, CWR22Rv1, and PC-3) and very low cytotoxicity in benign human prostatic epithelial cells (BPH1), highlighting its selectivity for the chemoresistant phenotype. nih.gov

Table 2: In Vitro Cytotoxicity of Racemic Nicardipine in Prostate Cell Lines (72h exposure)

| Cell Line | Molecular Characteristics | IC50 of Nicardipine (µM) | Source |

|---|---|---|---|

| C4-2B-TaxR | Chemoresistant PCa | 2.1 | nih.gov |

| C4-2 | AR-positive, androgen-independent PCa | 15.0 | nih.gov |

| PC-3 | AR-negative, androgen-independent PCa | 16.8 | nih.gov |

| ARCaPE | Androgen-repressive PCa | > 32.0 | nih.gov |

| CWR22Rv1 | AR/AR-V7-positive, androgen-independent PCa | > 32.0 | nih.gov |

| BPH1 | Benign prostatic epithelial | 79.5 | nih.gov |

Neuroprotective and Anti-Neuroinflammatory Mechanisms in Cultured Neural Cells (e.g., Microglia)

This compound, as part of the racemic mixture, exerts significant neuroprotective and anti-neuroinflammatory effects in vitro, primarily through its action on microglia, the resident immune cells of the central nervous system. plos.orgnih.gov In cultured murine BV-2 microglial cells, nicardipine has been shown to potently inhibit neuroinflammatory responses. plos.orgnih.gov

Treatment with nicardipine significantly inhibits the migration of microglial cells induced by ATP. plos.org It also suppresses the production of key inflammatory mediators. For instance, in BV-2 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), nicardipine dose-dependently inhibits the release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). plos.orgplos.orgnih.gov This anti-inflammatory activity extends to the expression of proinflammatory cytokines, with nicardipine treatment leading to reduced expression of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). plos.orgnih.govresearchgate.net

The mechanism for these effects appears to involve the modulation of key inflammatory signaling pathways. Nicardipine was found to reduce the activation of the proinflammatory transcription factors NF-κB and AP-1, and to inhibit the phosphorylation of p38 and Akt in stimulated microglial cells. plos.org These findings suggest that nicardipine's neuroprotective properties may be mediated by a potent, calcium channel-independent anti-neuroinflammatory effect. plos.orgnih.gov

Effects on Intracellular Calcium Homeostasis and Signaling Pathways

The most well-characterized effect of nicardipine on a cellular level is its direct modulation of intracellular calcium (Ca²⁺) homeostasis. drugbank.com As a dihydropyridine, its primary mechanism is the inhibition of the transmembrane influx of Ca²⁺ ions through L-type voltage-gated calcium channels in cardiac and smooth muscle cells. ahajournals.orgwikipedia.orgukaazpublications.com This blockade prevents the rise in intracellular calcium that is the trigger for muscle contraction. drugbank.com Studies in isolated smooth muscle cells confirm that nicardipine's inhibitory action is selective for voltage-dependent Ca²⁺ influx, with less effect on receptor-operated Ca²⁺ entry or release from intracellular stores. nih.gov In models of cerebral ischemia, nicardipine treatment has been shown to directly reduce the accumulation of Ca²⁺ in ischemic brain cells. ahajournals.org

Beyond direct channel blockade, nicardipine's interaction with the EED protein points to a novel influence on intracellular signaling. nih.gov By inhibiting the EED-EZH2 interaction, nicardipine disrupts a noncanonical EZH2 survival signaling cascade that includes the signal transducer and activator of transcription 3 (Stat3), S-phase kinase-associated protein 2 (SKP2), and the ATP binding cassette B1 (ABCB1). nih.govphysiology.org In cultured microglial cells, nicardipine's anti-inflammatory effects are mediated through the suppression of NF-κB, p38, and Akt signaling pathways, demonstrating its ability to modulate complex intracellular signaling networks independent of its primary calcium channel blocking function. plos.org

Preclinical Pharmacological Investigations of S Nicardipine in Vivo Non Human Animal Models

Cardiovascular Systemic Effects in Animal Models

Hemodynamic Regulation and Vascular Reactivity Studies

(S)-Nicardipine, the active enantiomer of nicardipine (B1678738), demonstrates significant effects on hemodynamic regulation and vascular reactivity in various animal models. Its primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation. fda.govbaxterpi.comwikidoc.orgbaxterpi.com This effect is more pronounced in vascular smooth muscle than in cardiac muscle. fda.govbaxterpi.comwikidoc.orgbaxterpi.comfda.govcapes.gov.brnih.gov

In anesthetized dogs, nicardipine has been shown to produce greater vasodilation in vertebral, carotid, and coronary vessels compared to mesenteric, femoral, and renal vessels. nih.govnih.gov Studies in conscious monkeys revealed that intravenous administration of nicardipine lowered blood pressure and induced reflex tachycardia without affecting atrioventricular (A-V) conduction time. nih.govnih.gov Furthermore, oral administration of nicardipine effectively lowered blood pressure in various rat models of hypertension, including spontaneously hypertensive rats (SHR), renal hypertensive rats (RHR), and deoxycorticosterone acetate/salt hypertensive rats (DOCA/Salt), as well as in normotensive rats. nih.govnih.gov Long-term treatment for 12 weeks in these hypertensive rat models not only lowered blood pressure but also reduced cardiac hypertrophy in SHR and DOCA/Salt rats. nih.gov

The vasodilatory effect of nicardipine is more prominent in hypertensive subjects compared to normotensive ones. fda.govbaxterpi.comrxlist.com In canine isolated coronary arteries, nicardipine was more effective at relaxing potassium-induced contractions than other calcium channel blockers like nifedipine (B1678770), verapamil, or diltiazem. nih.govnih.gov

Table 1: Hemodynamic Effects of this compound in Various Animal Models

| Animal Model | Route of Administration | Key Hemodynamic Findings |

|---|---|---|

| Anesthetized Dogs | Intravenous | Greater vasodilation in vertebral, carotid, and coronary arteries compared to other vascular beds. nih.govnih.gov |

| Conscious Monkeys | Intravenous | Lowered blood pressure and reflex tachycardia. nih.govnih.gov |

| Hypertensive Rats (SHR, RHR, DOCA/Salt) | Oral | Lowered blood pressure and reduced cardiac hypertrophy with long-term treatment. nih.gov |

| Normotensive Rats | Oral | Lowered blood pressure. nih.govnih.gov |

Myocardial and Coronary Circulation Modulation

This compound exhibits a selective action on coronary vascular smooth muscle, leading to relaxation and increased coronary blood flow with minimal direct impact on myocardial contractility. fda.govbaxterpi.comwikidoc.orgbaxterpi.comfda.govcapes.gov.brnih.gov In animal models, nicardipine produces relaxation of coronary vascular smooth muscle at drug concentrations that result in little to no negative inotropic effect. fda.govbaxterpi.comwikidoc.orgbaxterpi.comfda.govrxlist.comfda.gov This vascular selectivity is a key characteristic of nicardipine. capes.gov.brnih.gov

In anesthetized dogs, nicardipine did not affect myocardial oxygen consumption while causing significant vasodilation in coronary vessels. nih.govnih.gov In anesthetized rats, it was shown to prevent the elevation of the ST segment induced by intracoronary injection of methacholine, indicating a protective effect against coronary vasospasm. nih.govnih.gov Studies have also demonstrated that nicardipine can limit the size of myocardial infarcts in dogs and baboons following ligation of the left anterior descending coronary artery. capes.gov.brnih.gov

Furthermore, nicardipine has been shown to improve perfusion and aerobic metabolism in areas of chronic ischemia, leading to reduced lactate (B86563) production and increased oxygen consumption. fda.govwikidoc.org Unlike some other vasodilators, "coronary steal," a phenomenon where blood is diverted from ischemic to well-perfused areas, has not been observed with nicardipine treatment. fda.govfda.gov

Table 2: Effects of this compound on Myocardial and Coronary Circulation in Animal Models

| Animal Model | Key Myocardial and Coronary Findings |

|---|---|

| Anesthetized Dogs | Relaxation of coronary vascular smooth muscle with no significant negative inotropic effect. fda.govbaxterpi.comwikidoc.orgbaxterpi.comfda.gov |

| Anesthetized Rats | Prevention of methacholine-induced coronary vasospasm. nih.govnih.gov |

| Dogs and Baboons | Limitation of myocardial infarct size after coronary artery ligation. capes.gov.brnih.gov |

Neurobiological and Central Nervous System Research in Animal Models

Cerebrovascular Effects and Blood-Brain Barrier Dynamics

This compound demonstrates a pronounced vasodilatory effect on cerebral blood vessels. ahajournals.org In anesthetized dogs, nicardipine produced potent vasodilation in cerebral vascular beds. ahajournals.org Studies in cats have also reported that nicardipine decreases cerebrovascular reactivity to hypercapnia. ahajournals.org

Research suggests that nicardipine can influence the permeability of the blood-brain barrier (BBB). In a rat model of diffuse brain injury, nicardipine was found to reduce BBB permeability, as indicated by decreased extravasation of Evans blue dye. imrpress.com However, it did not significantly affect brain water content in the same model. imrpress.com Other research has indicated that nicardipine can cross the BBB, with higher concentrations found in the infarcted area of the brain in rats with regional cerebral ischemia. ahajournals.org There is also evidence suggesting that P-glycoprotein (P-gp), an efflux transporter at the BBB, may be involved in the transport of amyloid-β peptides, and that nicardipine can inhibit P-gp activity. mdpi.com

Efficacy in Models of Cerebral Ischemia and Injury

This compound has shown neuroprotective effects in various animal models of cerebral ischemia and injury. capes.gov.brnih.gov In a rat model of transient forebrain ischemia, pre- and post-ischemic treatment with nicardipine protected selectively vulnerable brain regions. nih.gov Similarly, in cats subjected to permanent middle cerebral artery (MCA) occlusion, nicardipine administration significantly reduced the extent of brain edema and ischemic injury. ahajournals.org This protective effect may be related to the preservation of high-energy phosphates like ATP during the ischemic period. ahajournals.org

In spontaneously hypertensive rats (SHR) with focal brain ischemia induced by MCA occlusion, nicardipine suppressed the area of infarction. semanticscholar.org Studies in gerbils have also demonstrated the protective effects of nicardipine in cerebral ischemia. capes.gov.brnih.gov Furthermore, in a rat model of hypertension-induced brain damage, treatment with nicardipine was found to counter microanatomical changes such as neuronal loss and decreased brain volume. nih.gov The neuroprotective effect appeared to be, at least in part, independent of its blood pressure-lowering effect. nih.gov In a model of cerebral vasospasm in rabbits, intra-arterial infusion of nicardipine produced effective vasodilation, although the effect was transient. researchgate.net

Table 3: Neuroprotective Effects of this compound in Animal Models of Cerebral Ischemia and Injury

| Animal Model | Ischemia/Injury Model | Key Neuroprotective Findings |

|---|---|---|

| Rats | Transient forebrain ischemia | Protection of vulnerable brain regions. nih.gov |

| Cats | Permanent middle cerebral artery (MCA) occlusion | Reduced brain edema and ischemic injury. ahajournals.org |

| Spontaneously Hypertensive Rats (SHR) | Focal brain ischemia (MCA occlusion) | Suppressed infarct area. semanticscholar.org |

| Gerbils | Cerebral ischemia | Protective effects demonstrated. capes.gov.brnih.gov |

| Rats | Hypertension-induced brain damage | Countered neuronal loss and brain volume decrease. nih.gov |

| Rabbits | Cerebral vasospasm | Effective but transient vasodilation. researchgate.net |

Behavioral and Neurochemical Changes in Animal Models

Preclinical studies have explored the impact of this compound on behavior and neurochemistry in animal models. In rats exposed to hypoxia, nicardipine was effective in preventing a decline in memory, as assessed by a passive avoidance task. nih.gov However, this protective behavioral effect was not associated with a prevention of the increase in brain free arachidonic acid levels, suggesting other mechanisms are involved. nih.gov

In a mouse model of Alzheimer's disease (Tg2576 mice), chronic treatment with nicardipine did not lead to improvements in spatial memory as measured by the Morris water maze test. researchgate.net

Research on the effects of dihydropyridine (B1217469) calcium channel blockers on self-injurious behaviors (SIB) has shown that nifedipine, a related compound, can suppress SIB in several unrelated animal models. nih.govresearchgate.net This suggests a potential role for this class of drugs in modulating behaviors associated with certain developmental disorders. Further investigation is needed to determine if this compound has similar effects.

Studies on diazepam withdrawal in rats have shown that nifedipine can prevent the anxiogenic-like behaviors observed during withdrawal. researchgate.net This effect was associated with an increase in serotonin (B10506) turnover in the hippocampus, suggesting a potential interaction with serotonergic systems. researchgate.net

Investigations of this compound in Other Organ Systems in Preclinical Models

Renal Physiology and Function

Currently, there is a notable lack of specific preclinical, in vivo studies investigating the direct effects of the (S)-enantiomer of nicardipine on renal physiology and function in non-human animal models. Research in this area has predominantly focused on the racemic mixture of nicardipine.

Studies on racemic nicardipine in various animal models, including dogs and rats, have demonstrated effects on renal hemodynamics. nih.govnih.gov In anesthetized dogs, racemic nicardipine has been shown to increase renal blood flow and glomerular filtration rate (GFR). ahajournals.org Similarly, in hypertensive rats, oral administration of racemic nicardipine led to natriuretic effects, which in the hypertensive models, was primarily achieved through an increase in GFR. nih.gov In normotensive animals, the natriuretic effect was attributed to a decrease in the fractional proximal and distal reabsorption of sodium. nih.gov It is important to emphasize that these findings pertain to the racemic compound, and the specific contribution of the (S)-enantiomer to these effects in vivo has not been delineated in the available scientific literature.

Table 1: Effects of Racemic Nicardipine on Renal Parameters in Preclinical Models

| Animal Model | Route of Administration | Key Findings on Renal Function | Citation |

| Anesthetized Dogs | Intravenous | Increased renal blood flow and glomerular filtration rate. | ahajournals.org |

| Hypertensive Rats | Oral | Increased urinary volume and sodium excretion, primarily via increased GFR. | nih.gov |

| Normotensive Rats | Oral | Natriuretic effect due to decreased fractional sodium reabsorption. | nih.gov |

This table summarizes findings for racemic nicardipine, as specific in vivo preclinical data for this compound on renal physiology is not currently available.

Anticancer Mechanisms in Preclinical Cancer Models (e.g., Prostate Cancer)

Recent preclinical studies have explored the potential of nicardipine as an anticancer agent, particularly in chemoresistant prostate cancer models. However, a significant limitation of the current body of research is that these studies have been conducted using "nicardipine," without specifying whether the racemate or a particular enantiomer was used. nih.govnih.govresearchgate.net Therefore, the anticancer mechanisms described cannot be exclusively attributed to this compound.

In mouse xenograft models of chemoresistant human prostate cancer, administration of nicardipine has been shown to inhibit tumor growth. nih.govnih.gov As a monotherapy, it effectively suppressed the skeletal growth of chemoresistant C4-2B-TaxR tumors. nih.govnih.govresearchgate.net Furthermore, when used in combination with the chemotherapeutic agent docetaxel, nicardipine synergistically enhanced the in vivo efficacy against C4-2 xenografts. nih.govnih.govresearchgate.net

The proposed mechanism for these anticancer effects is novel and appears to be independent of the compound's calcium channel blocking activity. nih.gov Research suggests that nicardipine may function as a putative inhibitor of embryonic ectoderm development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). nih.govnih.govresearchgate.net By binding to EED, nicardipine is thought to destabilize enhancer of zeste homolog 2 (EZH2) and disrupt noncanonical EZH2 signaling pathways that are crucial for the survival and proliferation of chemoresistant prostate cancer cells. nih.govnih.gov This disruption leads to the induction of apoptosis and cell cycle arrest in the cancer cells. nih.govnih.gov

Table 2: In Vivo Anticancer Effects of Nicardipine in Prostate Cancer Xenograft Models

| Animal Model | Cancer Cell Line | Treatment | Key Findings | Citation |

| Male athymic nude mice | Chemoresistant C4-2B-TaxR | Nicardipine monotherapy | Significantly inhibited the intratibial growth of tumors. | nih.gov |

| Male athymic nude mice | C4-2 xenografts | Nicardipine in combination with docetaxel | Synergistically enhanced the inhibition of skeletal tumor growth. | nih.gov |

Note: The studies cited used "nicardipine," and the specific enantiomer ((S)-, (R)-, or racemic) was not specified.

Comparative Preclinical Pharmacological Profiles of this compound with its Racemate and (R)-Nicardipine

Direct in vivo preclinical comparisons of the pharmacological effects of this compound with its racemate and the (R)-enantiomer are limited and have primarily focused on cardiovascular parameters rather than renal, gastrointestinal, or anticancer effects.

An in vitro study on isolated rabbit thoracic artery strips demonstrated stereoselective effects on vasoconstriction. nih.gov In this model, (R)-Nicardipine was significantly more potent in inhibiting vasoconstriction induced by norepinephrine, potassium chloride, or calcium chloride than both racemic nicardipine and this compound. nih.gov There was no significant difference in the potency between racemic nicardipine and this compound in this particular assay. nih.gov This suggests that the (R)-enantiomer has a stronger interaction with L-type calcium channels in vascular smooth muscle compared to the (S)-enantiomer. nih.gov

While not a direct pharmacological comparison in the specified organ systems, pharmacokinetic studies in rabbits have shown stereoselective differences in tissue distribution. After administration of racemic nicardipine, the concentration of this compound was generally higher than that of (R)-Nicardipine in the main target tissues.

Currently, there is a lack of published in vivo preclinical studies that directly compare the effects of this compound, (R)-Nicardipine, and the racemate on renal physiology, gastrointestinal motility, or their anticancer mechanisms in animal models. Such studies would be crucial for a comprehensive understanding of the stereoselective pharmacology of nicardipine.

Structure Activity Relationship Sar Studies and Medicinal Chemistry of S Nicardipine and Its Analogs

Design Principles for Optimal L-Type Calcium Channel Antagonism of (S)-Nicardipine

The design of this compound as a potent L-type calcium channel antagonist is rooted in the fundamental principles governing the interaction of 1,4-dihydropyridines (DHPs) with their target receptors. nih.gov The core of this design is the 1,4-dihydropyridine (B1200194) ring, which serves as a crucial scaffold. nih.gov Research has consistently shown that this heterocyclic ring is essential for the calcium channel blocking activity. sphinxsai.com

Key structural features required for optimal antagonism include:

A substituted phenyl ring at the C4 position, which is critical for activity. nuph.edu.ua

Ester groups at the C3 and C5 positions of the dihydropyridine (B1217469) ring. researchgate.net

The presence of a hydrogen atom at the N1 position. Modifications at this position generally lead to a decrease in activity. sphinxsai.com

Small alkyl groups, typically methyl groups, at the C2 and C6 positions of the dihydropyridine ring. nuph.edu.ua

These principles guided the initial development of nicardipine (B1678738) as a promising candidate with a favorable pharmacological profile, characterized by high vascular selectivity. ukaazpublications.com

Influence of Substituents on the Dihydropyridine Ring on Stereoselectivity and Activity

For many 1,4-dihydropyridine derivatives, the enantiomers display notable differences in their biological actions, with one often being significantly more potent than the other. researchgate.net In some cases, the enantiomers can even have opposing effects, acting as calcium channel antagonists versus agonists. mdpi.commdpi.com

The nature of the substituents at various positions on the dihydropyridine ring dictates the molecule's interaction with the receptor. For instance, while most clinically used 1,4-DHPs have methyl groups at C2 and C6, amlodipine (B1666008), which has a larger phenyl group at C6, shows enhanced potency. nuph.edu.ua This suggests that the receptor can accommodate bulkier groups at this position, potentially leading to increased activity and selectivity through interactions with lipophilic pockets in the receptor. nuph.edu.ua

Role of Ester Moieties at C3 and C5 in this compound Pharmacodynamics

The ester groups at the C3 and C5 positions of the dihydropyridine ring in this compound are crucial for its pharmacodynamic properties. Structure-activity relationship studies have established that these ester functionalities are among the most effective substituents for optimal activity. researchgate.net

The nature of the alkyl groups within these ester moieties can influence the potency of the compound. For instance, studies on related dihydropyrimidines have shown an increasing order of potency with larger alkyl groups, such as iso-propyl being more potent than ethyl, which in turn is more potent than methyl. mdpi.comnih.gov

Furthermore, the orientation of these ester groups is important for receptor binding. A cis-orientation of the ester group with respect to the C5-C6 double bond is preferred for optimal interaction. mdpi.comnih.gov The asymmetry of these ester groups, as seen in nicardipine, where one is a methyl ester and the other is a 2-[benzyl(methyl)amino]ethyl ester, contributes to the molecule's chirality and specific interactions with the L-type calcium channel. wikipedia.org

| Ester Position | Ester Group in Nicardipine | Significance |

| C3 | Methyl ester | Contributes to the overall pharmacophore required for activity. |

| C5 | 2-[benzyl(methyl)amino]ethyl ester | The basic amino group in this ester is a key feature of nicardipine, influencing its properties. nih.gov |

Significance of the Nitrophenyl Substituent at C4 for Receptor Recognition

The 4-aryl group, specifically the nitrophenyl substituent at the C4 position of the dihydropyridine ring, is a fundamental requirement for the optimal activity of this compound. researchgate.net This aromatic ring plays a critical role in the molecule's ability to be recognized by and bind to the L-type calcium channel receptor. mdpi.commdpi.com

The position of the substituent on this phenyl ring is also a key determinant of potency. Structure-activity relationship studies have consistently shown that ortho or meta substitutions on the phenyl ring significantly contribute to the in vitro potency of these compounds. mdpi.com In the case of nicardipine, the nitro group is located at the meta position of the phenyl ring. wikipedia.org

Docking analyses have further confirmed the importance of the 4-nitrophenyl ring for inhibitory activity at certain targets. researchgate.net The orientation of this aryl ring is also crucial; for receptor-bound conformations, it is typically positioned axially, with a preference for a synperiplanar orientation. mdpi.commdpi.com This specific spatial arrangement facilitates the necessary interactions within the binding pocket of the calcium channel.

Stereochemical Requirements for this compound's Efficacy and Selectivity

Stereochemistry is a critical factor in the efficacy and selectivity of nicardipine. The presence of a chiral center at the C4 position of the dihydropyridine ring means that nicardipine exists as a pair of enantiomers, this compound and (R)-nicardipine. mdpi.commdpi.com These enantiomers exhibit different pharmacological activities, a phenomenon known as stereoselectivity. ebi.ac.uk

While nicardipine is often used as a racemic mixture, studies have shown that the enantiomers can have different potencies. For nicardipine, it has been reported that the R-(+) isomer is approximately five times more potent as a blocker of L-type Ca2+ channels than the S-(-) isomer. nih.gov However, another study indicated that the stereoselective interaction between R-(-)-nicardipine and the L-calcium channel receptor is stronger than that of S-(+)-nicardipine. ebi.ac.uk This highlights the complexity and sometimes conflicting findings in stereoselectivity studies.

The differential activity of the enantiomers underscores the three-dimensional nature of the drug-receptor interaction. The specific spatial arrangement of the substituents around the chiral center dictates how well the molecule fits into the binding site of the L-type calcium channel, thereby influencing its blocking efficacy. mdpi.com

| Enantiomer | Relative Potency (example) |

| (R)-Nicardipine | Reported to be more potent in some studies. nih.gov |

| This compound | The S-enantiomer is also pharmacologically active. ebi.ac.uk |

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Properties

The rational design and synthesis of novel derivatives of this compound aim to improve its therapeutic profile, including enhanced potency, selectivity, and pharmacokinetic properties. eco-vector.comresearchgate.net This process often involves computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict the activity of new compounds before their synthesis. researchgate.netdergipark.org.tr

One approach involves the bioisosteric replacement of certain functional groups. For example, replacing parts of the nicardipine structure with other moieties, such as a 1,2,3-triazole ring, has been explored to potentially increase biostability, bioavailability, and binding selectivity. researchgate.neturan.ua The synthesis of these new analogs is guided by the predicted binding affinities and interactions with the target receptor. researchgate.neturan.ua

Another strategy focuses on modifying the substituents on the dihydropyridine ring and the C4-phenyl ring to optimize interactions with the L-type calcium channel. researchgate.net For instance, the synthesis of derivatives with different substitutions on the phenyl ring can lead to compounds with significantly different potencies. researchgate.net The goal of these synthetic efforts is to create next-generation calcium channel blockers with improved therapeutic outcomes. frontiersin.org

Development of Molecular Probes and Photoaffinity Labels based on this compound Structure

The structure of this compound has served as a template for the development of molecular probes and photoaffinity labels. nih.gov These chemical tools are invaluable for studying drug-receptor interactions, identifying binding sites, and elucidating the molecular mechanisms of action. nih.govmdpi.com

A photoaffinity probe is typically designed with three key components:

An affinity unit , which is based on the structure of the ligand of interest (in this case, nicardipine) to ensure specific binding to the target protein. nih.gov

A photoreactive moiety , such as a diazirine or an aryl azide, which upon irradiation with light, forms a highly reactive species that can covalently bond to the target protein in close proximity. mdpi.comevotec.com

A reporter tag , like biotin (B1667282) or a fluorescent group, which allows for the detection, isolation, and identification of the labeled protein. nih.gov

By creating photoaffinity labels based on the nicardipine scaffold, researchers can irreversibly attach the probe to the L-type calcium channel. evotec.com This enables the precise identification of the amino acid residues that form the binding pocket, providing a detailed map of the drug-receptor interaction site. nih.gov This information is crucial for understanding the structural basis of nicardipine's activity and for the rational design of new, more effective drugs. mdpi.com

Computational and Biophysical Approaches in S Nicardipine Research

Molecular Docking and Ligand-Protein Interaction Studies of (S)-Nicardipine

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for understanding its interaction with its primary target, the L-type calcium channel (LCC). drugbank.comncats.io These channels, also known as dihydropyridine (B1217469) (DHP) receptors, are transmembrane proteins that play a vital role in regulating calcium influx into cells. wikipedia.org

Research has utilized homology models of the L-type calcium channel, often based on the crystal structure of bacterial potassium channels like KcsA, to simulate the binding of dihydropyridines such as nifedipine (B1678770), a compound structurally related to nicardipine (B1678738). nih.gov These studies aim to identify the specific binding site and the key amino acid residues involved in the interaction. For instance, in one such model, nifedipine was docked into a "water-lake" cavity between the S6 transmembrane segments of the channel. nih.gov The model suggested that tyrosine residues in segments IIIS6 and IVS6 are crucial for stabilizing the DHP molecule within the binding pocket through stacking interactions. nih.gov

This compound, being a dihydropyridine derivative, is expected to share a similar binding mode. Docking simulations help to elucidate how the chemical features of this compound, such as its 1,4-dihydropyridine (B1200194) ring and its various substituents, contribute to its binding affinity and selectivity. rsc.org These studies often reveal key pharmacophoric features necessary for potent calcium channel blockade. rsc.org For example, the interaction between the drug and specific residues can stabilize the inactive conformation of the channel, thus blocking the influx of calcium ions. arcjournals.org

In addition to its primary target, molecular docking has also been employed to investigate potential off-target interactions of nicardipine. A study identified nicardipine as a putative inhibitor of the embryonic ectoderm development (EED) protein through in silico docking. nih.gov This finding suggests that nicardipine might have therapeutic potential beyond its role as a calcium channel blocker, for instance, in overcoming chemoresistance in certain cancers. nih.gov

The insights gained from molecular docking are instrumental in the rational design of new this compound analogs with improved potency, selectivity, and pharmacokinetic profiles. arcjournals.org

Table 1: Key Interacting Residues in Dihydropyridine Binding (Homology Model)

| Interacting Residue (Example) | Location (Segment) | Type of Interaction | Reference |

| Tyrosine | IIIS6 | Stacking | nih.gov |

| Tyrosine | IVS6 | Stacking | nih.gov |

| Glutamates | Selectivity Filter | Coordination with Ca2+ | nih.gov |

This table is based on a homology model for nifedipine and provides a likely representation for this compound interactions.

Molecular Dynamics Simulations to Elucidate this compound Binding and Channel Gating

Molecular dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of molecules and biological systems over time. In the context of this compound, MD simulations complement static molecular docking studies by offering insights into the flexibility of both the ligand and its target protein, the L-type calcium channel, and the kinetic aspects of their interaction.

MD simulations can be used to refine the binding poses of this compound obtained from docking studies, providing a more accurate representation of the ligand-protein complex in a dynamic environment. researchgate.net These simulations can reveal subtle conformational changes in the L-type calcium channel upon binding of this compound, which are crucial for understanding the mechanism of channel inhibition. researchgate.net The simulations can also shed light on the stability of the interactions between this compound and key amino acid residues within the binding pocket over time.